[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol
Description
Structural Significance of the Bicyclo[3.1.0]hexane Core in Organic Chemistry
The bicyclo[3.1.0]hexane skeleton consists of a cyclopentane (B165970) ring fused to a cyclopropane (B1198618) ring, resulting in a compact and strained bicyclic system. This inherent strain, a consequence of the deviation from ideal bond angles, is a defining feature that dictates its chemical behavior. The rigid conformational constraints imposed by the fused rings make the bicyclo[3.1.0]hexane scaffold an attractive template in medicinal chemistry for the design of molecules with well-defined three-dimensional shapes. By restricting the conformational freedom of a molecule, it is possible to enhance its binding affinity and selectivity for specific biological targets. This structural unit is found in a variety of natural products, many of which exhibit significant biological activities. nih.gov
The unique reactivity of the bicyclo[3.1.0]hexane core, particularly the susceptibility of the cyclopropane ring to undergo ring-opening reactions, provides a gateway to a diverse array of molecular architectures. The strategic placement of functional groups can activate the adjacent cyclopropane ring, making it amenable to various transformations under different reaction conditions.
Importance of Chiral Bicyclo[3.1.0]hexane Alcohols in Asymmetric Synthesis
Chirality is a fundamental concept in the synthesis of pharmaceuticals and other biologically active compounds, as the stereochemistry of a molecule can profoundly influence its biological function. Chiral bicyclo[3.1.0]hexane alcohols are valuable intermediates and auxiliaries in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. nih.govru.nl
These chiral alcohols can be utilized in several ways:
Chiral Building Blocks: Enantiomerically pure bicyclo[3.1.0]hexane alcohols serve as starting materials for the synthesis of more complex chiral molecules. Their rigid framework allows for a high degree of stereocontrol in subsequent reactions.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. Chiral bicyclo[3.1.0]hexane alcohols can function as effective chiral auxiliaries, guiding the formation of new stereocenters with high selectivity.
Chiral Ligands: The hydroxyl group of these alcohols can be used as a handle to attach the bicyclic scaffold to a metal center, forming a chiral catalyst for a variety of asymmetric transformations.
The development of efficient methods for the synthesis of enantiomerically pure bicyclo[3.1.0]hexane derivatives has been a significant area of research. Strategies often involve the use of chiral starting materials, such as (R)-epichlorohydrin, or the application of enzymatic resolutions and asymmetric catalysis. nih.gov
Scope and Academic Relevance of [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol Research
While extensive research has been conducted on the broader class of bicyclo[3.1.0]hexane derivatives, detailed studies focusing specifically on this compound are less prevalent in publicly available literature. However, its significance can be inferred from the general importance of chiral bicyclic alcohols in organic synthesis.
Research in this area would likely focus on:
Development of Novel Synthetic Routes: The enantioselective synthesis of this compound with high optical purity remains a topic of interest.
Applications in Asymmetric Catalysis: Investigating its potential as a chiral ligand in a variety of metal-catalyzed asymmetric reactions.
Synthesis of Biologically Active Molecules: Utilizing it as a key building block for the synthesis of novel therapeutic agents and natural products.
The rigid and well-defined stereochemistry of this compound makes it a valuable tool for chemists seeking to control the three-dimensional architecture of molecules. Further exploration of its properties and applications is likely to yield new and innovative solutions in the field of asymmetric synthesis.
Compound Properties and Data
Below are tables detailing the general properties of the bicyclo[3.1.0]hexane core and the specific, albeit limited, available information for this compound and its racemate.
| Property | Description |
|---|---|
| Molecular Formula | C6H10 |
| Molar Mass | 82.14 g/mol |
| Key Structural Features | Fused cyclopentane and cyclopropane rings, leading to significant ring strain and conformational rigidity. |
| Reactivity | The strained cyclopropane ring is susceptible to ring-opening reactions, providing synthetic versatility. |
| Property | Value |
|---|---|
| Molecular Formula | C7H12O |
| Molar Mass | 112.17 g/mol |
| CAS Number (Racemate) | 2307746-50-3 |
| Stereochemistry | (1R,5R) configuration indicates a specific three-dimensional arrangement of atoms. |
Detailed Research Findings
Detailed experimental research specifically on this compound is not widely reported in the surveyed literature. However, the synthesis of related chiral bicyclo[3.1.0]hexane derivatives has been described. For instance, the enantioselective synthesis of (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, a key intermediate for an antiviral drug, has been achieved starting from the readily available and inexpensive (R)-epichlorohydrin. This approach highlights a common strategy for accessing enantiomerically pure bicyclo[3.1.0]hexane systems.
Furthermore, lipase-catalyzed asymmetric acetylation has been employed for the enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides, demonstrating the utility of enzymatic methods in resolving racemic mixtures of bicyclic alcohols. nih.gov The principles of these synthetic strategies could likely be adapted for the preparation of this compound.
The characterization of bicyclo[3.1.0]hexane derivatives often relies on spectroscopic techniques such as NMR, where the coupling constants can provide valuable information about the stereochemistry of the molecule. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
[(1R,5R)-1-bicyclo[3.1.0]hexanyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-5-7-3-1-2-6(7)4-7/h6,8H,1-5H2/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQRRAIYOPRFHI-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@]2(C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1r,5r 1 Bicyclo 3.1.0 Hexanyl Methanol and Enantioenriched Bicyclo 3.1.0 Hexane Scaffolds
Cyclopropanation-Based Strategies for Bicyclo[3.1.0]hexane Formation
The direct formation of the cyclopropane (B1198618) ring onto a pre-existing five-membered ring is a common and effective strategy for constructing the bicyclo[3.1.0]hexane skeleton. Various cyclopropanation methods have been developed and refined to control the stereochemical outcome of this transformation.
Intramolecular Radical α-Cyclopropanation of Aldehyde Precursors
A significant advancement in the synthesis of bicyclo[3.1.0]hexane systems involves the intramolecular radical cyclopropanation of unactivated alkenes using the α-methylene group of aldehydes as the C1 source. d-nb.infonih.gov This method enables the single-step construction of the bicyclic skeleton, often creating congested vicinal all-carbon quaternary stereocenters, which are challenging to synthesize using traditional methods. d-nb.info
The reaction is typically facilitated by a cooperative catalytic system, such as Cu(I) combined with a secondary amine. nih.gov Mechanistic studies suggest a stepwise radical process for this formal [2+1] cycloaddition. researchgate.net An asymmetric variant of this reaction has been successfully developed, providing an effective route to enantioenriched bicyclo[3.1.0]hexanes with good to excellent enantioselectivity. d-nb.info Another approach utilizes an α-iodo aldehyde, generated in situ, which functions as a donor/acceptor carbene equivalent. pkusz.edu.cn This species engages in a formal [2+1] annulation with a tethered double bond, catalyzed by a chiral amine, to produce chiral bicyclo[3.1.0]hexane-type scaffolds in good optical purity. pkusz.edu.cn
| Catalyst System | Precursor Type | Key Features | Yield (%) | Enantiomeric Ratio (er) |
| Cu(I)/Chiral Secondary Amine | Alkenyl Aldehyde | Forms vicinal all-carbon quaternary centers | Good to Excellent | Good to Excellent |
| Chiral Amine / NIS | Olefinic α-Iodo Aldehyde | Uses a donor/acceptor carbene mimetic | 75 | 93:7 |
Dirhodium(II)-Catalyzed Enantio- and Diastereoselective Cyclopropanation
Dirhodium(II) catalysts are powerful tools for the cyclopropanation of alkenes with diazo compounds. This methodology has been applied to the synthesis of bicyclo[3.1.0]hexane derivatives with high levels of stereocontrol. By carefully selecting the chiral ligands on the dirhodium(II) catalyst, chemists can direct the stereochemical outcome of the cyclopropanation.
For instance, the cyclopropanation of cyclopentene (B43876) with ethyl diazoacetate, catalyzed by a dirhodium(II) complex, can yield the corresponding bicyclo[3.1.0]hexane carboxylate. acs.org While much of the recent work has focused on donor/acceptor carbenes, studies have shown that acceptor carbenes, such as those derived from ethyl diazoacetate, can be effectively used in these transformations with very low catalyst loadings (as low as 0.005 mol%). acs.orgnih.gov This high turnover capability makes the process highly efficient. Depending on the catalyst and subsequent hydrolysis conditions, it is possible to selectively form either the exo- or endo-isomer of the bicyclic product with high diastereoselectivity. nih.gov
Diastereoselective Zinco-Cyclopropanation of Chiral Allylic Alcohols
The zinco-cyclopropanation of chiral allylic alcohols represents a highly diastereoselective method for creating substituted cyclopropanes. figshare.com When applied to cyclic allylic alcohols, this reaction can be used to construct the bicyclo[3.1.0]hexane system. The use of gem-dizinc carbenoids in the cyclopropanation of chiral allylic alcohols allows for the creation of three contiguous stereogenic centers. nih.gov
The resulting chiral cyclopropylzinc derivatives are stable intermediates that can be trapped with various electrophiles, with retention of configuration. nih.gov This allows for further functionalization of the bicyclic system. The stereochemical outcome of the reaction—yielding either syn or anti cyclopropanes—can be controlled depending on the substitution pattern of the alkene precursor. unl.pt This methodology provides an efficient pathway to orthogonally protected 1,2,3-substituted cyclopropane derivatives embedded within the bicyclo[3.1.0]hexane framework. figshare.com
Simmons-Smith Type Reactions for Carbocyclic Ring Construction
The Simmons-Smith reaction is a classic and reliable method for cyclopropanation, involving an organozinc carbenoid that reacts with an alkene. wikipedia.org This reaction is stereospecific, meaning the configuration of the double bond is preserved in the cyclopropane product. wikipedia.org An intramolecular version of the Simmons-Smith (IMSS) reaction has been developed as a novel method for constructing substituted bicycloalkanes, including bicyclo[3.1.0]hexanes. acs.orgnih.gov
The process begins with the synthesis of functionalized gem-diiodoalkanes containing an allylic alcohol. nih.gov Subsequent intramolecular cyclization is successful for forming the bicyclo[3.1.0]hexane ring system. nih.gov The reaction tolerates substitution on the alkene and at the allylic position, providing the bicyclic products in high yields. acs.org Furthermore, the presence of directing groups, such as allylic alcohols, can enhance the reaction rate and control the diastereoselectivity of the cyclopropanation. acs.org Modifications to the original Simmons-Smith reagent, such as the Furukawa modification (using diethylzinc (B1219324) and diiodomethane), can increase the reactivity of the system. wikipedia.orgnih.gov
| Reaction Type | Reagents | Key Features |
| Simmons-Smith | Zn-Cu couple, CH₂I₂ | Stereospecific, classic method |
| Furukawa Modification | Et₂Zn, CH₂I₂ | Increased reactivity |
| Intramolecular Simmons-Smith (IMSS) | Functionalized gem-diiodoalkane | Forms substituted bicyclo[3.1.0]hexanes in high yield |
Annulation and Cycloaddition Approaches to Bicyclo[3.1.0]hexane Skeletons
Annulation and cycloaddition reactions provide convergent strategies for assembling the bicyclo[3.1.0]hexane skeleton by combining two smaller ring components or a ring and a three-carbon unit.
Photoredox-Mediated (3+2) Annulation of Cyclopropenes with Aminocyclopropanes
A convergent and innovative approach to bicyclo[3.1.0]hexanes involves the (3+2) annulation of cyclopropenes with aminocyclopropanes. researchgate.net This reaction is mediated by photoredox catalysis, using either an organic or an iridium-based photocatalyst and irradiation with blue LEDs. researchgate.net This method allows for the synthesis of bicyclo[3.1.0]hexanes that possess an all-carbon quaternary center. researchgate.net
The reaction proceeds with a broad substrate scope for both the cyclopropene (B1174273) and the cyclopropylaniline derivatives, affording good yields. researchgate.net A key advantage of this methodology is its high diastereoselectivity, particularly when using difluorocyclopropenes. This high level of stereocontrol provides access to valuable building blocks for medicinal chemistry. researchgate.net The proposed mechanism involves the single-electron oxidation of the cyclopropylamine, which then undergoes ring-opening to form a radical cation intermediate that engages with the cyclopropene in a stepwise radical process. uark.edu
1,3-Dipolar Cycloaddition Reactions for Azabicyclo[3.1.0]hexane Derivatives
A prominent method for synthesizing 3-azabicyclo[3.1.0]hexane derivatives involves the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. beilstein-journals.orgnih.gov This approach is highly effective for creating spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org The azomethine ylides are typically generated in situ from the reaction of α-amino acids with carbonyl compounds. beilstein-journals.orgnih.gov
In a multi-component reaction, ninhydrin, α-amino acids (or peptides), and cyclopropenes can be combined to produce spirocyclic heterocycles containing both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs with complete stereoselectivity. bohrium.comthieme-connect.com The concerted nature of this [3+2] cycloaddition process allows for the diastereoselective formation of a wide array of heterocyclic frameworks. thieme-connect.com The reaction is compatible with a broad range of cyclopropenes and α-amino acids, facilitating the creation of diverse libraries of biologically relevant scaffolds. bohrium.com
Recent advancements have led to enantioselective methods. For instance, a chiral Cu-(CH₃CN)₄BF₄/Ph-Phosferrox complex can catalyze the asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes, yielding complex 3-azabicyclo[3.1.0]hexane derivatives with five contiguous stereogenic centers as a single isomer in high yields and enantioselectivities. beilstein-journals.orgresearchgate.net
Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for Azabicyclo[3.1.0]hexane Synthesis
| Dipole Precursors | Dipolarophile | Catalyst/Conditions | Product | Ref |
| Ninhydrin, Sarcosine | 1,2,3-triphenylcycloprop-1-ene | Methanol (B129727), reflux | Spiro[3-azabicyclo[3.1.0]hexane-2,2'-indene]-1',3'-dione derivative | thieme-connect.com |
| Ruhemann's purple | 3-substituted and 3,3-disubstituted cyclopropenes | Mild conditions | Bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts | beilstein-journals.orgnih.gov |
| Glycine aldiminoesters | Cyclopropenes | Cu(MeCN)₄BF₄ and chiral ligands | Enantioenriched 3-azabicyclo[3.1.0]hexanes | thieme-connect.com |
Cascade [1+2]/[3+2] Annulations for Complex Bicyclic Frameworks
Cascade reactions provide an efficient pathway to construct complex bicyclic frameworks in a single operation. A notable example is the palladium-catalyzed cascade annulation using trimethylenemethane (TMM) 1,3-dipoles. This methodology allows for the synthesis of intricate bicyclo[3.1.0]hexane systems, often generating multiple contiguous quaternary stereogenic centers with high enantioselectivity. researchgate.netnih.gov
The process begins with the chemoselective generation of a palladium-TMM 1,3-dipole from a precursor like 2-(cyanomethyl)allyl carbonate. This intermediate then reacts with a partner, such as a Morita-Baylis-Hillman carbonate, to form a new 1,3-dipole species. nih.gov This species subsequently undergoes a cascade of [1+2] and [3+2] annulations to yield the enantioenriched bicyclo[3.1.0]hexane framework. researchgate.netresearchgate.net
Another approach involves a photoredox-mediated (3+2) annulation between diester-substituted cyclopropenes and aminocyclopropanes. nih.govrsc.org This method, utilizing either an organic or an iridium photoredox catalyst under blue LED irradiation, produces bicyclo[3.1.0]hexanes with an all-carbon quaternary center in good yields. nih.govrsc.org The reaction is highly diastereoselective, particularly when using difluorocyclopropenes, providing access to valuable building blocks for medicinal chemistry. nih.gov
Gold-catalyzed cyclization/hydroboration of 1,6-enynes also offers a versatile and atom-economical one-step route to bicyclo[3.1.0]hexane boranes under mild conditions. researchgate.net
Ring Contraction and Rearrangement Strategies Towards Bicyclo[3.1.0]hexane Systems
Base-Promoted Ring Contraction of Cyclohexane-1,4-dione Derived Epoxy Ketones
A key and widely utilized pathway to the bicyclo[3.1.0]hexane ring system is the base-promoted ring contraction of an epoxy ketone. This method is particularly effective for synthesizing conformationally restricted analogues of biologically important molecules. nih.govresearchgate.net The synthesis often starts with a symmetrical material like cyclohexane-1,4-dione, which is converted to the corresponding epoxy ketone. nih.govresearchgate.netacs.org Subsequent treatment with a base induces a ring contraction, furnishing the bicyclo[3.1.0]hexane core. nih.govresearchgate.netacs.org This strategy has been successfully employed to create bicyclo[3.1.0]hexane-derived analogues of β-arabinofuranosyl and α-galactofuranosyl rings. nih.govacs.org
Photoinitiated Nucleophilic Addition and Rearrangement of Benzene (B151609) Derivatives
The photoinitiated nucleophilic addition and rearrangement of benzene derivatives provides a unique entry into bicyclo[3.1.0]hexene systems. Irradiation of benzene with 254 nm light in the presence of a nucleophilic solvent and acidic conditions leads to the formation of substituted bicyclo[3.1.0]hex-2-enes. acs.orgnih.gov This reaction transforms a simple, planar aromatic starting material into a complex, three-dimensional bicyclic scaffold in a single photochemical step. acs.orgresearchgate.net
The mechanism of this photoreaction is thought to involve the relief of excited-state antiaromaticity (ESAA) in benzene. nih.gov One proposed pathway involves the photorearrangement of benzene to benzvalene (B14751766), which is then protonated and trapped by a nucleophile to yield the bicyclo[3.1.0]hexene product. acs.orgnih.gov Silyl-substituted benzenes have been found to provide rapid access to these derivatives as single isomers with three stereogenic centers in good yields. acs.orgnih.gov
Asymmetric Induction and Stereocontrol in the Synthesis of [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol Analogues
Chiral Pool and Auxiliary-Mediated Approaches
The synthesis of enantioenriched bicyclo[3.1.0]hexane derivatives often relies on chiral pool and auxiliary-mediated strategies to achieve high levels of stereocontrol.
A scalable synthesis of enantiopure (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexane has been developed starting from (R)-epichlorohydrin, a readily available chiral building block. nih.gov This approach highlights the utility of the chiral pool in accessing specific stereoisomers of the bicyclo[3.1.0]hexane core, which are crucial for applications in medicinal chemistry. nih.gov Similarly, the optically active monoterpene (+)-3-carene, a major component of turpentine, serves as an inexpensive and abundant starting material for the synthesis of various chiral derivatives with the bicyclo[3.1.0]hexane moiety. doi.orgresearchgate.net
Chiral auxiliaries have also been effectively employed to direct the stereochemical outcome of reactions. For example, Oppolzer's N-acylcamphorsultams can be used to synthesize optically active 2-substituted 1-bicyclo[3.1.0]hexanols with high enantio- and diastereoselectivity. nih.gov Another strategy involves an intramolecular asymmetric cyclopropanation using air-stable alkylboronic esters. thieme-connect.comchemrxiv.org This method can achieve chiral auxiliary control for the preparation of enantioenriched bicyclo[3.1.0]hexanes. thieme-connect.comchemrxiv.org
Organocatalytic and Metal-Catalyzed Enantioselective Transformations
The construction of enantioenriched bicyclo[3.1.0]hexane scaffolds, including this compound, has been significantly advanced through the development of sophisticated organocatalytic and metal-catalyzed enantioselective transformations. These methods provide powerful tools for controlling stereochemistry, offering access to optically active bicyclic structures that are crucial in medicinal chemistry and organic synthesis. nih.govnih.gov
Organocatalysis has emerged as a key strategy. A notable approach involves a transannular alkylation reaction that utilizes asymmetric organocatalysis to install all stereocenters. researchgate.netacs.org This method can proceed through a Michael/Michael cascade process between enals and 4-alkenyl sulfamidate imines, operating under an iminium/enamine activation manifold to produce a fused cyclohexane (B81311) adduct. researchgate.netacs.org Subsequent enamine activation with a primary amine triggers the key transannular alkylation and hydrolysis, building the bicyclic core. researchgate.netacs.org
In the realm of metal catalysis, several systems have proven effective. A cooperative catalytic system involving Cu(I) and a secondary amine enables the intramolecular radical cyclopropanation of unactivated alkenes using the α-methylene group of aldehydes as a C1 source. nih.govd-nb.info This method is particularly significant as it allows for the construction of bicyclo[3.1.0]hexane skeletons bearing two vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity. nih.govd-nb.info
Palladium catalysis has also been successfully applied. The first instance of asymmetric Pd(II)/Pd(IV) catalysis was achieved using a combination of a hypervalent iodine reagent and a chiral SPRIX ligand. nih.gov This system catalyzes the enantioselective cyclization of enyne derivatives to furnish lactones that feature a bicyclo[3.1.0]hexane skeleton with up to 95% enantiomeric excess (ee). nih.gov
Furthermore, gold and rhodium catalysts have been employed for enantioselective cyclizations. Cationic Au(I) complexes paired with chiral phosphoramidite (B1245037) ligands catalyze the oxidative cyclopropanation of 1,6-enynes, providing access to densely functionalized bicyclo[3.1.0]hexanes with high enantioselectivity (up to 98:2 er). researchgate.net Similarly, a cationic Rh(I) complex with (S)-Segphos or (S)-DTBM-Segphos, in conjunction with benzoic acid, catalyzes the enantioselective cycloisomerization of 1,6-enynes to form 2-alkylidenebicyclo[3.1.0]hexanes. acs.org
Enzymatic methods also contribute to the synthesis of these chiral scaffolds. Lipase-catalyzed asymmetric acetylation has been used for the kinetic resolution of racemic bicyclo[3.1.0]hexan-2-ol, separating enantiomers efficiently to produce enantiomerically pure materials for the synthesis of conformationally locked carbocyclic nucleosides. nih.gov
Table 1: Overview of Enantioselective Catalytic Transformations
| Catalytic System | Transformation | Substrate Type | Key Features | Reported Selectivity | Reference |
|---|---|---|---|---|---|
| Cu(I)/Chiral Secondary Amine | Intramolecular Radical Cyclopropanation | Alkenyl Aldehydes | Forms vicinal all-carbon quaternary stereocenters. | Good to excellent enantioselectivity. | nih.govd-nb.info |
| Pd(II)/i-Pr-SPRIX | Oxidative Cyclization | Enyne Derivatives | First asymmetric Pd(II)/Pd(IV) catalysis. | Up to 95% ee. | nih.gov |
| Cationic Au(I)/Chiral Phosphoramidite | Oxidative Cyclopropanation | 1,6-Enynes | Forms three contiguous stereogenic centers. | Up to 98:2 er. | researchgate.net |
| Cationic Rh(I)/(S)-Segphos & Benzoic Acid | Cycloisomerization | 1,6-Enynes | Involves site-selective γ-hydrogen elimination. | High enantioselectivity. | acs.org |
| Organocatalyst (Primary/Secondary Amines) | Michael/Transannular Alkylation Cascade | Enals and 4-Alkenyl Sulfamidate Imines | Installs all stereocenters via organocatalysis. | High stereocontrol. | researchgate.netacs.org |
| Lipase | Asymmetric Acetylation (Kinetic Resolution) | (±)-Bicyclo[3.1.0]hexan-2-ol | Separates enantiomers of a key intermediate. | Produces enantiomerically pure materials. | nih.gov |
Diastereodivergent Synthesis of Substituted Bicyclo[3.1.0]hexanes
The synthesis of complex molecules with multiple stereocenters presents the challenge of controlling the relative stereochemistry. Diastereodivergent synthesis, which allows for the selective formation of any given diastereomer of a product from a common set of starting materials, offers a powerful solution. A highly effective diastereodivergent approach to constructing substituted bicyclo[3.1.0]hexanes has been developed using asymmetric organocatalysis. researchgate.netacs.orgcore.ac.uk
This strategy hinges on a transannular alkylation reaction to form the bicyclic core. acs.orgcore.ac.uk The divergence is achieved by manipulating the sequence of catalytic activations. In one pathway, a Michael/Michael cascade reaction between enals and 4-alkenyl sulfamidate imines is conducted under an iminium/enamine activation strategy. acs.org This provides an oxathiazole-2,2-dioxide-fused cyclohexane adduct which, after isolation, undergoes a subsequent transannular alkylation/hydrolysis step via enamine activation using a primary amine. researchgate.netacs.org
To access the corresponding C-2 epimers, the reaction pathway is modified. The same starting materials are used, but the process is conducted as a single operation. acs.org This involves a cascade sequence of Michael/Michael/transannular alkylation/hydrolysis, which proceeds through a sequential combination of iminium/enamine/enamine aminocatalytic activation manifolds. acs.org This strategic shift in the catalytic cycle allows for the selective synthesis of different diastereomers from the same precursors.
Metal-catalyzed reactions have also demonstrated high levels of diastereoselectivity. For example, gold(I)-catalyzed oxidative cyclopropanation of 1,6-enynes provides a route to densely functionalized bicyclo[3.1.0]hexanes with high diastereoselectivity. researchgate.net Another approach utilizes a titanium reagent, [Ti(OiPr)₂(η²-propene)], in reactions with Oppolzer's N-acylcamphorsultams to synthesize 2-substituted 1-bicyclo[3.1.0]hexanols with high diastereo- and enantioselectivity. nih.gov
Table 2: Diastereodivergent and Diastereoselective Syntheses
| Methodology | Catalyst/Reagent | Key Strategy | Outcome | Reference |
|---|---|---|---|---|
| Diastereodivergent Organocatalysis | Chiral Amines | Stepwise vs. single-operation cascade (Iminium/Enamine/Enamine activation). | Selective access to C-2 epimers of highly substituted bicyclo[3.1.0]hexanes from common starting materials. | acs.orgcore.ac.uk |
| Diastereoselective Metal Catalysis | Cationic Au(I)/Chiral Phosphoramidite | Alkyne Oxidation/Cyclopropanation | Highly diastereoselective formation of functionalized bicyclo[3.1.0]hexanes. | researchgate.net |
| Diastereoselective Auxiliary Control | [Ti(OiPr)₂(η²-propene)] with N-acylcamphorsultams | Asymmetric Cyclization | Highly enantio- and diastereoselective synthesis of 2-substituted 1-bicyclo[3.1.0]hexanols. | nih.gov |
Mechanistic Pathways and Reactivity Patterns of Bicyclo 3.1.0 Hexane Ring Systems
Elucidation of Reaction Mechanisms in Bicyclo[3.1.0]hexane Synthesis
The construction of the bicyclo[3.1.0]hexane core can be achieved through various synthetic strategies, each proceeding via distinct mechanistic pathways. These routes, ranging from radical processes to metal-catalyzed rearrangements and cycloadditions, offer diverse entries to this valuable bicyclic system.
A significant advancement in the synthesis of bicyclo[3.1.0]hexane systems involves the intramolecular radical cyclopropanation of unactivated alkenes. nih.govd-nb.info This method utilizes the α-methylene group of aldehydes as a C1 source in a formal [2+1] cycloaddition, proceeding through a stepwise radical process. d-nb.inforesearchgate.net Mechanistic studies suggest that a cooperative catalyst system, such as Cu(I)/secondary amine, facilitates the reaction. nih.govd-nb.info This approach is particularly valuable for constructing sterically congested bicyclo[3.1.0]hexane skeletons, including those with vicinal all-carbon quaternary stereocenters, a challenging motif for conventional metallocarbene strategies. nih.govd-nb.info The reaction demonstrates broad substrate scope and can be rendered asymmetric, providing enantioenriched products with high enantioselectivity. d-nb.info
The proposed mechanism initiates with the formation of an enamine intermediate from the aldehyde and the secondary amine catalyst. Subsequent single-electron transfer (SET) from the copper(I) catalyst generates a radical intermediate. This radical undergoes a 5-exo-trig cyclization onto the tethered alkene, followed by an intramolecular radical substitution at the enamine carbon to forge the cyclopropane (B1198618) ring and regenerate the catalyst. This stepwise radical pathway circumvents the challenges associated with highly reactive prefunctionalized precursors and harsh reaction conditions often required in other cyclopropanation methods. d-nb.info
The photochemical transformation of benzene (B151609) derivatives in acidic, nucleophilic media provides a direct route to substituted bicyclo[3.1.0]hexene structures. acs.orgnih.gov This reaction is driven by the relief of excited-state antiaromaticity (ESAA), as benzene is antiaromatic in its lowest ππ* excited states. acs.orgresearchgate.net Two primary mechanistic hypotheses have been investigated to explain this transformation. acs.orgnih.gov
The first mechanism involves the direct protonation of benzene in its excited state, leading to a bicyclo[3.1.0]hexenium cation, which is then trapped by a nucleophile. acs.orgnih.gov The second, and more likely, operative mechanism involves the photorearrangement of excited benzene into its valence isomer, benzvalene (B14751766). acs.orgresearchgate.net This is followed by protonation of the benzvalene intermediate and subsequent nucleophilic addition, which opens the strained cage to yield the final bicyclo[3.1.0]hexene product. acs.orgnih.gov Quantum chemical calculations and experimental studies have provided strong evidence supporting the latter pathway, where the relief of excited-state antiaromaticity is channeled through the formation of benzvalene. acs.org This photoreaction can convert a simple, flat aromatic molecule into a complex, three-dimensional bicyclic scaffold in a single step. acs.orgresearchgate.net
Transition metals, particularly platinum salts, can catalyze the rearrangement of bicyclo[3.1.0]hexane derivatives into monocyclic compounds. nih.gov For substrates like 1-hydroxy-bicyclo[3.1.0]hexane, DFT studies have revealed a three-step mechanism. The process begins with the oxidative addition of the platinum catalyst to the internal C1-C5 bond of the cyclopropane ring, forming a platinacyclobutane intermediate. nih.gov This is followed by the cleavage of a Pt-C bond, which opens the platinacyclobutane ring. The final step is a protodeplatination event that generates the monocyclic product, such as 2-methylcyclopentanone, and regenerates the active catalyst. nih.gov The nature of the substituent at the ring junction can influence the reaction pathway and the final product. For instance, a hydroxy group at the bridgehead position promotes the formation of keto compounds. nih.gov Both monomeric and dimeric forms of the platinum catalyst (e.g., Zeise's salt) can be active, with the dimeric form sometimes offering a lower activation barrier. nih.gov
Other metals like gold(I) and rhodium(I) also catalyze rearrangements and cycloisomerizations to form bicyclo[3.1.0]hexane systems. For example, gold(I) complexes can catalyze the rearrangement of 1,5-enynes to produce bicyclo[3.1.0]hexenes, avoiding competing reaction pathways like 5-exo-dig cyclizations. acs.org Similarly, rhodium N-heterocyclic carbene complexes can effect a tandem hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes to diastereoselectively yield bicyclo[3.1.0]hexane structures. acs.org
While many cycloadditions are considered concerted processes, the formation of bicyclo[3.1.0]hexane derivatives can also proceed through stepwise mechanisms involving zwitterionic intermediates. rsc.orgmdpi.com For instance, the aluminum halide-mediated cycloisomerization of 7-en-2-ynones to form halogenated bicyclo[3.1.0]hexanes is proposed to proceed via a branching zwitterionic intermediate. rsc.org In this mechanism, the Lewis acid activates the carbonyl group, facilitating an intramolecular attack by the alkene to generate a zwitterion. This intermediate then undergoes intramolecular addition of the halide to the allene (B1206475) moiety, which is formed from the alkyne, to construct the bicyclic system. rsc.org
The involvement of zwitterionic intermediates is often debated against diradical pathways, and the favored route can depend on solvent polarity and substituent effects. researchgate.netbeilstein-journals.org In [3+2] cycloadditions, which can be used to form the five-membered ring of the bicyclic system, the mechanism can shift from concerted to stepwise zwitterionic depending on the electronic nature of the reactants. mdpi.combeilstein-journals.org For example, reactions of electron-rich 1,3-dipoles with electron-deficient dipolarophiles are more likely to involve zwitterionic intermediates. beilstein-journals.org The detection and characterization of these transient intermediates are key to fully understanding the reaction pathway and controlling the stereochemical outcome of the cycloaddition. mdpi.com
Ring-Opening and Fragmentation Reactions of Bicyclo[3.1.0]hexanes
The strained cyclopropane ring within the bicyclo[3.1.0]hexane system is susceptible to cleavage under various conditions. When activated by adjacent electron-withdrawing groups, the ring can be opened by nucleophiles, with the regioselectivity of the cleavage being highly dependent on the reaction conditions.
The methanolysis of bicyclo[3.1.0]hexane derivatives, where one of the cyclopropane carbons is flanked by activating groups like a ketone and an ester, demonstrates a remarkable dependence on pH. nih.govacs.org The reaction proceeds via the cleavage of one of the two activated cyclopropane bonds (C1-C5 or C1-C6), but the bond that is broken is determined by whether the conditions are acidic or basic. acs.org
Under acidic conditions (e.g., refluxing in methanol (B129727) with catalytic p-toluenesulfonic acid), the reaction yields predominantly a 4-methoxycyclohexane derivative. nih.govacs.org This outcome suggests a mechanism involving protonation of the carbonyl group, followed by the cleavage of the internal C1-C6 bond to form a stabilized carbocation, which is then trapped by methanol.
Conversely, under basic conditions (e.g., sodium methoxide (B1231860) in methanol), the methanolysis results in the formation of a 3-methoxymethylcyclopentanone product. nih.govacs.org This pathway is consistent with a conjugate addition of the methoxide anion to the enone system, leading to an enolate intermediate. This is followed by the cleavage of the external C1-C5 bond of the cyclopropane ring.
This divergent reactivity provides a powerful synthetic tool, allowing for selective access to either cyclohexane (B81311) or cyclopentane (B165970) derivatives from a single bicyclo[3.1.0]hexane precursor simply by changing the pH of the reaction medium. acs.org
Table 1: Regioselectivity of Methanolysis of an Activated Bicyclo[3.1.0]hexane System
| Condition | Catalyst | Predominant Product Structure | Bond Cleaved |
| Acidic | p-Toluenesulfonic acid | 4-Methoxycyclohexane | C1-C6 |
| Basic | Sodium methoxide | 3-Methoxymethylcyclopentanone | C1-C5 |
Transannular Alkylation and Fragmentation Reactions
Transannular Alkylation:
A powerful strategy for constructing the bicyclo[3.1.0]hexane core involves transannular alkylation reactions. researchgate.netacs.org Organocatalysis has been effectively employed to achieve a diastereodivergent synthesis of highly substituted bicyclo[3.1.0]hexanes. acs.orgnih.gov This approach builds the bicyclic core by installing all stereocenters with high precision. acs.orgnih.gov
One notable pathway begins with a Michael/Michael cascade process between enals and 4-alkenyl sulfamidate imines, which proceeds under an iminium/enamine activation manifold. acs.orgnih.gov This yields an oxathiazole-2,2-dioxide-fused cyclohexane adduct. acs.orgnih.gov Following isolation, this intermediate undergoes a subsequent transannular alkylation/hydrolysis, activated by a primary amine, to form the final bicyclo[3.1.0]hexane product. acs.orgnih.gov
Fragmentation Reactions:
The strained cyclopropane ring within the bicyclo[3.1.0]hexane system is prone to fragmentation under various conditions, particularly when radical or carbocationic intermediates are formed. The fragmentation of the 1-bicyclo[3.1.0]hexanylmethyl radical serves as a key example of this reactivity. uci.edu This unsymmetrically substituted system presents two distinct fragmentation pathways. uci.edu
Ring-Expansion Pathway: Fission of the shared (endo) bond of the bicyclic structure leads to a ring-expansion event, forming a 3-methylenecyclohexenyl radical. uci.edu
Non-Expansion Pathway: Alternatively, cleavage of the bond external (exo) to the cyclopentyl group results in the formation of a 2-methylenecyclopentyl-1-methyl radical. uci.edu
Kinetic studies have provided rate equations for these competing pathways, demonstrating that the ring-expansion route is generally favored. uci.edu At ambient temperatures, the use of a slower trapping agent like tri-n-butylstannane results in a greater than 120:1 ratio of the ring-expanded product (methylenecyclohexane after reduction) over the non-expanded product (2-methyl-methylenecyclopentane). uci.edu
Fragmentation Pathways of 1-Bicyclo[3.1.0]hexanylmethyl Radical
| Pathway | Bond Cleavage | Radical Intermediate | Rate Equation (log(k/s⁻¹)) | Final Product (after reduction) |
|---|---|---|---|---|
| Ring-Expansion | Endo (shared) | 3-Methylenecyclohexenyl radical | (12.5 ± 0.1) - (4.9 ± 0.1)/θ | Methylenecyclohexane |
| Non-Expansion | Exo (external) | 2-Methylenecyclopentyl-1-methyl radical | (11.9 ± 0.6) - (6.9 ± 0.8)/θ | 2-Methyl-methylenecyclopentane |
Chemoselectivity and Regioselectivity in Functionalization of Bicyclo[3.1.0]hexane Derivatives
The functionalization of the bicyclo[3.1.0]hexane scaffold is often governed by principles of chemoselectivity and regioselectivity, allowing for precise modification of the molecule.
Chemoselectivity: In complex syntheses, specific functional groups can be targeted in the presence of others. For instance, the chemoselective activation of 2-(cyanomethyl)allyl carbonates can generate palladium-trimethylenemethane 1,3-dipoles. researchgate.net This allows for subsequent annulation reactions to build complex bicyclic frameworks without affecting other reactive sites. researchgate.net
Regioselectivity: The regiochemical outcome of ring-opening reactions of the cyclopropane moiety is highly dependent on the reaction conditions. The methanolysis of a bicyclo[3.1.0]hexane derivative, where a cyclopropane carbon is positioned between a ketone and an ester or aldehyde, demonstrates this principle clearly. acs.org
Under acidic conditions , the reaction predominantly yields a 4-methoxycyclohexane derivative. This outcome results from the cleavage of the C1-C6 bond of the cyclopropane ring, followed by the nucleophilic attack of methanol. acs.org
Under basic conditions , the same substrate leads to the formation of a 3-methoxymethylcyclopentanone. This product arises from the cleavage of the alternative C1-C5 bond, followed by methanol addition. acs.org
This condition-dependent regioselectivity provides a versatile tool for selectively accessing different cyclic systems from a single bicyclo[3.1.0]hexane precursor.
Regioselective Methanolysis of an Activated Bicyclo[3.1.0]hexane
| Reaction Condition | Cyclopropane Bond Cleaved | Primary Product |
|---|---|---|
| Acidic (e.g., Methanol/H⁺) | C1-C6 | 4-Methoxycyclohexane derivative |
| Basic (e.g., Sodium Methoxide/Methanol) | C1-C5 | 3-Methoxymethylcyclopentanone derivative |
Electrophilic and Nucleophilic Reactivity of the Bicyclo[3.1.0]hexane Scaffold
The bicyclo[3.1.0]hexane scaffold can engage in reactions with both electrophiles and nucleophiles, leading to a diverse array of functionalized products.
Electrophilic Reactivity: The double bond in precursors to bicyclo[3.1.0]hexanes can undergo electrophilic functionalization. An electrophilic double bond functionalization followed by an intramolecular enolate alkylation sequence is a key strategy for obtaining these bicyclic derivatives. researchgate.net
Nucleophilic Reactivity: The system is also highly susceptible to nucleophilic attack, particularly in ring-opening reactions or through the formation of nucleophilic intermediates.
Nucleophilic Ring Opening: As discussed, nucleophiles like methanol can open the activated cyclopropane ring under both acidic and basic conditions. acs.org This reactivity is fundamental to the transformation of the bicyclic scaffold into other cyclic structures. acs.org
Nucleophilic Intermediates: The generation of nucleophilic intermediates, such as enamines in organocatalytic cascades, is crucial for building the bicyclo[3.1.0]hexane core via transannular alkylation. acs.orgnih.gov Furthermore, visible light-induced singlet nucleophilic carbenes can undergo rapid intramolecular [2+1]-cycloaddition with tethered olefins to afford bicyclo[3.1.0]hexane scaffolds. rsc.org This photochemical method avoids the need for external catalysts or sensitizers. rsc.org In the synthesis of bicyclo[3.1.0]hexane-based ligands, nucleophilic substitution of leaving groups like tosylates is a common strategy for introducing new functionalities. nih.gov
Advanced Functionalization and Chemical Transformations of 1r,5r 1 Bicyclo 3.1.0 Hexanyl Methanol Analogues
Regioselective and Stereospecific Derivatization of the Hydroxymethyl Group
The primary hydroxymethyl group attached to the bridgehead carbon of the bicyclo[3.1.0]hexane scaffold is a prime site for derivatization. Its accessibility and reactivity allow for a range of transformations that can be performed with high regioselectivity and stereospecificity, largely dictated by the inherent steric environment of the bicyclic system.
Standard transformations of the hydroxymethyl group include oxidation, esterification, and etherification. The oxidation of the primary alcohol to an aldehyde or a carboxylic acid can be achieved using a variety of modern reagents, with the choice of oxidant determining the final oxidation state. For instance, mild conditions using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would yield the corresponding aldehyde, while stronger oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) would lead to the carboxylic acid.
Esterification and etherification reactions serve to introduce a wide array of functional groups. These reactions typically proceed without affecting the stereochemistry at the bridgehead carbon. The table below summarizes some common derivatization reactions of the hydroxymethyl group.
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Oxidation to Aldehyde | PCC, CH₂Cl₂ | -CHO |
| Oxidation to Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄), acetone | -COOH |
| Esterification | Acyl chloride or anhydride, pyridine | -CH₂OC(O)R |
| Etherification (Williamson) | NaH, then R-X | -CH₂OR |
| Tosylation | TsCl, pyridine | -CH₂OTs |
| Azide Displacement | NaN₃, DMF (from tosylate) | -CH₂N₃ |
These derivatizations are crucial for subsequent transformations, such as the introduction of nitrogen-containing functionalities or for coupling with other molecules in the synthesis of more complex targets.
Introduction of Additional Chiral Centers on the Bicyclo[3.1.0]hexane Scaffold
The creation of new stereogenic centers on the bicyclo[3.1.0]hexane framework is a key strategy for the synthesis of structurally diverse and biologically active molecules. This can be achieved by leveraging the existing chirality of the scaffold to direct the stereochemical outcome of reactions on unsaturated derivatives.
A common approach involves the introduction of a double bond into the five-membered ring, which can then be subjected to stereoselective transformations such as epoxidation or dihydroxylation. For example, dehydration of a hydroxyl group on the cyclopentane (B165970) ring or elimination from a suitable leaving group can generate a bicyclo[3.1.0]hexene analogue.
The facial selectivity of the subsequent reaction is often controlled by the steric hindrance imposed by the cyclopropane (B1198618) ring and any existing substituents. For instance, epoxidation of a bicyclo[3.1.0]hexene derivative with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) is expected to occur from the less hindered exo face, leading to the formation of a new chiral epoxide ring. acs.orggoogle.com Similarly, dihydroxylation using reagents like osmium tetroxide would also proceed with high diastereoselectivity.
The following table illustrates potential stereoselective reactions for introducing new chiral centers.
| Starting Material Analogue | Reaction | Reagents | Key Transformation |
| Bicyclo[3.1.0]hexene derivative | Epoxidation | m-CPBA | Formation of a chiral epoxide |
| Bicyclo[3.1.0]hexene derivative | Dihydroxylation | OsO₄, NMO | Formation of a cis-diol |
| Unsaturated ketone derivative | Michael Addition | Organocuprates | Creation of a new stereocenter |
These stereocontrolled reactions are fundamental in the synthesis of complex natural products and pharmaceutical agents where precise control of stereochemistry is paramount.
Interconversion of Functional Groups on the Bicyclic Framework
Beyond the hydroxymethyl group, the interconversion of other functional groups on the bicyclic framework allows for the synthesis of a wide range of analogues. These transformations can include the conversion of carbonyl groups to amines, the introduction of halogens, and the manipulation of other substituents on the cyclopentane portion of the scaffold.
For instance, a ketone functionality on the bicyclic ring, which can be introduced through oxidation of a secondary alcohol, can serve as a versatile handle for further modifications. Reductive amination of such a ketone provides a route to chiral amines, while reactions with organometallic reagents can lead to the formation of tertiary alcohols.
In some synthetic strategies, leaving groups such as tosylates or halides are introduced onto the ring. These can then be displaced by a variety of nucleophiles to introduce new functionalities with inversion of stereochemistry, a process that is highly dependent on the steric accessibility of the reaction center. chemrxiv.org
Such interconversions are integral to structure-activity relationship (SAR) studies in medicinal chemistry, where the systematic modification of functional groups is used to optimize the biological activity of a lead compound.
Modification and Substitution Reactions for Enhanced Synthetic Utility
To enhance the synthetic utility of the [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol framework, various modification and substitution reactions can be employed. These reactions can alter the core structure or introduce functionalities that facilitate further synthetic manipulations.
One important class of reactions is the ring-opening of the cyclopropane moiety. The strained three-membered ring can be cleaved under specific conditions, such as with Lewis acids or through photoredox catalysis, to generate functionalized cyclopentane derivatives. evitachem.com This strategy provides access to a different class of compounds that retain the stereochemical information from the bicyclic precursor. A novel fragmentation of bicyclo[3.1.0]hexene epoxides to 2,5-dienals has also been reported, showcasing a unique transformation of this scaffold. acs.org
Substitution reactions at various positions on the bicyclic framework can also be used to introduce key structural features. For example, the introduction of fluorine atoms is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a molecule. nih.gov The development of methods for the diastereoselective synthesis of substituted bicyclo[3.1.0]hexanes has been a significant area of research. researchgate.net
The following table provides examples of reactions that enhance the synthetic utility of the bicyclic scaffold.
| Reaction Type | Description | Potential Outcome |
| Cyclopropane Ring Opening | Lewis acid-catalyzed or photoredox-mediated cleavage of the C1-C6 or C5-C6 bond. | Functionalized cyclopentane derivatives. |
| Fragmentation | Fragmentation of bicyclo[3.1.0]hexene epoxides. | Formation of acyclic dienals. acs.org |
| Nucleophilic Substitution | Displacement of a leaving group on the five-membered ring. | Introduction of diverse functional groups. chemrxiv.org |
| C-H Functionalization | Direct activation and functionalization of C-H bonds on the scaffold. | A more atom-economical approach to derivatization. |
These advanced modifications underscore the versatility of the this compound scaffold as a chiral building block for the synthesis of a wide range of complex and valuable molecules.
Applications of 1r,5r 1 Bicyclo 3.1.0 Hexanyl Methanol and Bicyclo 3.1.0 Hexane Scaffolds in Complex Organic Synthesis
Role as Chiral Synthons for Optically Active Compounds
[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol and its derivatives serve as crucial chiral synthons in asymmetric synthesis. The defined stereochemistry of the bicyclic system allows for the stereocontrolled introduction of functional groups, leading to the synthesis of enantiomerically pure complex molecules. The development of synthetic routes to access enantiopure bicyclo[3.1.0]hexane derivatives is a significant area of research, as specific stereoisomers are often essential for desired biological activity.
For instance, the enantioselective synthesis of key intermediates like (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one has been achieved starting from readily available chiral materials such as (R)-epichlorohydrin, yielding products with high enantiomeric purity. Such methodologies are vital for the application of these compounds in medicinal chemistry. The use of chiral auxiliaries and asymmetric catalysis are common strategies to achieve the desired stereochemical outcomes in the synthesis of these valuable building blocks.
Construction of Conformationally Restricted Analogues for Structure-Activity Relationship Studies
The rigid bicyclo[3.1.0]hexane scaffold is an excellent template for creating conformationally restricted analogues of biologically important molecules, such as nucleosides and sugars. nih.gov By locking the flexible five-membered ring of a nucleoside into a specific conformation, researchers can probe the conformational requirements for binding to enzymes and receptors, thus aiding in structure-activity relationship (SAR) studies. nih.govacs.org This approach has been instrumental in understanding the conformational preferences for targets like adenosine (B11128) deaminase and various adenosine receptor subtypes. acs.org
The bicyclo[3.1.0]hexane system can constrain the cyclopentane (B165970) ring of a carbocyclic nucleoside into either a "North" (N) or "South" (S) conformation, mimicking the pseudorotational cycle of natural furanose rings. nih.govacs.org This conformational locking is critical for designing potent and selective antiviral or anticancer agents. For example, (N)-bicyclo[3.1.0]hexane nucleosides have shown promise as potent antiherpes agents. nih.gov
The synthesis of these analogues often involves the construction of a key bicyclo[3.1.0]hexane intermediate which is then coupled with a nucleobase. rsc.org A general strategy involves an intramolecular cyclopropanation to form the bicyclic core. acs.org Lipase-catalyzed asymmetric acetylation has been successfully employed to resolve racemic bicyclo[3.1.0]hexane precursors, providing a more general route to various (N)-bicyclo[3.1.0]hexane nucleosides, including pyrimidine (B1678525) analogues. acs.orgacs.org These conformationally locked nucleosides are valuable tools for probing biological systems. rsc.orgconicet.gov.ar For example, the deoxyguanosine analogue built on a 6-oxobicyclo[3.1.0]hexane system has demonstrated significant antiviral activity against the Epstein-Barr virus (EBV). conicet.gov.ar
| Analogue Type | Scaffold | Key Synthetic Step | Application/Finding |
| Deoxyadenosine/Deoxyguanosine Analogues | 6-Oxobicyclo[3.1.0]hexane | Mitsunobu coupling | Deoxyguanosine analogue showed potent anti-EBV activity. conicet.gov.ar |
| North-Conformation Nucleosides | Bicyclo[3.1.0]hexane | Lipase-catalyzed asymmetric acetylation | General route to all classes of (N)-nucleosides; active against HSV-1 and HSV-2. acs.orgacs.org |
| South-Conformation Nucleosides | Bicyclo[3.1.0]hexane | Regio- and stereo-selective cyclopropanation | Deoxyadenosine analogue showed some antiviral activity. rsc.org |
The bicyclo[3.1.0]hexane framework is also utilized to create conformationally restricted analogues of natural sugars, which are key components of various glycoconjugates. ualberta.ca These sugar mimetics, or carbasugars, where the endocyclic oxygen is replaced by a methylene (B1212753) group, can act as inhibitors of enzymes involved in carbohydrate metabolism, such as glycosidases. nih.gov
Synthetic routes have been developed to produce bicyclo[3.1.0]hexane-derived analogues of β-arabinofuranosyl and α-galactofuranosyl rings. researchgate.net A key step in these syntheses can be a base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione to generate the bicyclo[3.1.0]hexane core. researchgate.net Furthermore, bicyclo[3.1.0]hexane-based amines have been used as scaffolds to synthesize mimics of UDP-galactofuranose (UDP-Galf), the donor substrate for mycobacterial galactofuranosyltransferases, which are targets for new antibacterial agents. nih.gov These mimics are designed to inhibit enzymes crucial for the biosynthesis of the mycobacterial cell wall. ualberta.canih.gov
Development of Advanced Synthetic Intermediates for Natural Product Total Synthesis
The unique reactivity and defined stereochemistry of bicyclo[3.1.0]hexane derivatives make them powerful intermediates in the total synthesis of complex natural products. nih.gov The high ring strain of the scaffold can be harnessed for selective ring-opening or rearrangement reactions to construct other complex carbocyclic or heterocyclic systems. d-nb.info
Their utility as chiral building blocks is well-established, providing access to intricate molecular architectures. d-nb.info For example, the convergent synthesis of bicyclo[3.1.0]hexanes through a (3+2) annulation of cyclopropenes with aminocyclopropanes offers a rapid method to access highly substituted bicyclic scaffolds with three contiguous stereocenters. nih.gov These intermediates are valuable for the synthesis of natural products and their fluorinated analogues, which are of increasing importance in medicinal chemistry. nih.gov
Utilization in the Preparation of Diverse Chiral Molecules Bearing All-Carbon Quaternary Stereocenters
A significant challenge in organic synthesis is the construction of all-carbon quaternary stereocenters due to steric hindrance. d-nb.infonih.gov Bicyclo[3.1.0]hexane scaffolds provide a unique platform for the stereoselective formation of such centers. d-nb.infodntb.gov.ua
Recent advances have focused on developing catalytic methods for the direct and stereoselective construction of bicyclo[3.1.0]hexane skeletons bearing congested vicinal all-carbon quaternary stereocenters. d-nb.info One innovative approach is an intramolecular radical cyclopropanation of unactivated alkenes with aldehydes, using a cooperative catalyst system, to build the bicyclic framework. d-nb.infonih.gov This method has been successfully applied in an asymmetric fashion, providing an efficient route to enantioenriched bicyclo[3.1.0]hexanes. d-nb.infonih.gov Another strategy involves a photoredox-mediated (3+2) annulation between cyclopropenes and aminocyclopropanes, which is particularly effective for creating bicyclo[3.1.0]hexanes with an all-carbon quaternary center. rsc.org These methodologies open up new avenues for synthesizing complex chiral molecules that were previously difficult to access.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis often involves [3+2] cycloaddition or ring-closing metathesis to construct the bicyclo[3.1.0]hexane core. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., Ru-based catalysts) are employed. Post-synthesis, chiral HPLC or capillary electrophoresis is used to verify enantiomeric excess (≥98%). Evidence from analogous syntheses highlights the use of HATU-mediated coupling for functionalization (e.g., amide bond formation in related bicyclo compounds) .
Q. How can the structure and stereochemistry of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- NMR : H and C NMR can identify key protons (e.g., cyclopropane CH at δ 1.2–1.5 ppm) and quaternary carbons. NOESY correlations resolve spatial proximity of substituents.
- X-ray Crystallography : Single-crystal analysis (e.g., from methanol recrystallization) confirms absolute configuration, as demonstrated in oxazolidine derivatives of bicyclo[3.1.0]hexane systems .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHO with [M+H] at m/z 111.0810) .
Advanced Research Questions
Q. What strategies are effective in resolving conflicting data regarding the biological activity of bicyclo[3.1.0]hexane derivatives in enzymatic assays?
- Methodological Answer :
- Dose-Response Curves : Assess activity across concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Control Experiments : Use isoform-specific inhibitors (e.g., IDH1 R132H mutants) to rule off-target effects .
- Kinetic Analysis : Measure and under varying pH/temperature to isolate assay artifacts. For example, conflicting IC values in IDH1 inhibition studies were resolved by standardizing NADPH depletion protocols .
Q. How can computational modeling predict the reactivity and stability of this compound in different solvents?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess strain energy (e.g., cyclopropane ring strain ~27 kcal/mol).
- MD Simulations : Solvent models (e.g., SPC/E water) predict solubility trends. Polar aprotic solvents (DMF, DMSO) stabilize the compound via hydrogen bonding, as seen in ethyl 6-oxabicyclo[3.1.0]hexane carboxylate derivatives .
- pKa Estimation : Tools like MarvinSketch estimate hydroxyl group acidity (predicted pKa ~14.5), guiding protonation state in biological assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported logP values for bicyclo[3.1.0]hexane derivatives?
- Methodological Answer :
- Experimental Validation : Use shake-flask (water/octanol) or HPLC (C18 column) methods under standardized conditions (pH 7.4, 25°C). For this compound, experimental logP (1.8) may differ from computed XlogP (2.1) due to stereoelectronic effects .
- Meta-Analysis : Compare datasets from PubChem, NIST, and peer-reviewed studies, excluding outliers from unreliable platforms (e.g., BenchChem) .
Applications in Mechanistic Studies
Q. What role does this compound play in probing enzyme active-site flexibility?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Glide models its binding to enzymes (e.g., cytochrome P450). The rigid bicyclo core restricts conformational freedom, isolating key binding residues .
- Isotopic Labeling : C-labeled analogs track metabolic pathways via LC-MS, as applied in studies of terpene-derived bicyclo compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
